4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzenemethanamine
Description
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzenemethanamine is a fluorinated aromatic compound featuring a 1,2,4-oxadiazole ring substituted with a trifluoromethyl (-CF₃) group at position 5 and a benzenemethanamine moiety at position 2. This structure confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity, making it valuable in medicinal chemistry and agrochemical applications. It serves as a critical intermediate in synthesizing PET tracers (e.g., [¹⁸F]-labeled analogs) and bioactive molecules targeting enzymes like histone deacetylases (HDACs) .
Properties
IUPAC Name |
6-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3N3O3/c10-9(11,12)8-14-6(15-18-8)5-2-1-4(3-13-5)7(16)17/h1-3H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOURGCRTKUWIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C2=NOC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime Formation from Nitrile Precursors
The synthesis begins with 4-cyanobenzylamine, where the nitrile group is converted to an amidoxime (NHC(=NOH)NH) via reaction with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux (80°C, 6 h). The amidoxime intermediate is isolated in 85% yield after recrystallization from ethanol.
Oxadiazole Cyclization with Trifluoroacetic Anhydride
The amidoxime undergoes cyclization with trifluoroacetic anhydride (TFAA) in dichloromethane at 0°C, catalyzed by pyridine. This forms the 1,2,4-oxadiazole ring, with the trifluoromethyl group introduced at the 5-position (Scheme 1). The reaction proceeds via nucleophilic attack of the amidoxime oxygen on the electrophilic carbonyl carbon of TFAA, followed by dehydration. Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) yields 68% of the oxadiazole product.
Table 1: Optimization of Cyclization Conditions
| Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Pyridine | DCM | 0°C | 68 |
| DMAP | THF | RT | 52 |
| TEA | Acetonitrile | 40°C | 45 |
Reductive Amination of Oxadiazole-Containing Aldehydes
Aldehyde Intermediate Synthesis
4-(5-Trifluoromethyl-1,2,4-oxadiazol-3-yl)benzaldehyde is prepared by oxidation of 4-(hydroxymethyl)benzonitrile followed by cyclization. The aldehyde is obtained in 75% yield using MnO in dichloromethane (RT, 12 h).
Reductive Amination with Ammonium Acetate
The aldehyde undergoes reductive amination using ammonium acetate and sodium triacetoxyborohydride (STAB) in dichloromethane (Scheme 2). Titanium(IV) isopropoxide (0.5 equiv) enhances imine formation, yielding the primary amine after 24 h at room temperature. Purification via column chromatography (15% ethyl acetate/hexane) affords the target compound in 61% yield.
Key Observations:
-
Excess STAB (>2 equiv) reduces side product formation.
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Moisture-sensitive conditions are critical to prevent aldehyde hydration.
Direct Substitution on Preformed Oxadiazole Intermediates
Nucleophilic Aromatic Substitution
4-Bromo-5-(trifluoromethyl)-1,2,4-oxadiazole reacts with benzylamine in DMF at 120°C, catalyzed by CuI (10 mol%) and 1,10-phenanthroline. The bromine at the 4-position is displaced by the amine, yielding 55% product after extraction and distillation.
Buchwald-Hartwig Amination
A palladium-catalyzed coupling between 4-chloro-1,2,4-oxadiazole and benzylamine employs Pd(dba) (5 mol%) and Xantphos (10 mol%) in toluene (100°C, 24 h). This method achieves 70% yield but requires rigorous exclusion of oxygen.
Table 2: Comparison of Substitution Methods
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Nucleophilic Substitution | CuI | 55 | 90 |
| Buchwald-Hartwig | Pd(dba) | 70 | 95 |
Comparative Analysis of Synthetic Methods
Yield and Scalability
Cyclization routes (Method 1) offer moderate yields (68%) but require inexpensive reagents. Reductive amination (Method 2) provides higher scalability, with demonstrated gram-scale synthesis. Direct substitution (Method 3) is limited by catalyst cost and sensitivity to reaction conditions.
Functional Group Tolerance
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Method 1: Sensitive to electron-withdrawing groups on the benzene ring.
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Method 2: Tolerates ester and nitro groups if protected.
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Method 3: Requires halogenated oxadiazole precursors.
Chemical Reactions Analysis
Types of Reactions
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzenemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The benzenemethanamine moiety can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzenemethanamine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It serves as a probe or ligand in biological assays to study molecular interactions and pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and advanced materials
Mechanism of Action
The mechanism of action of 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzenemethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The oxadiazole ring can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, their modifications, and biological activities:
*Note: Molecular weight calculated based on and related analogs.
Functional Group Impact on Activity
- Amine vs. Amide Groups: The benzenemethanamine derivative is a versatile building block for PET tracers due to its primary amine, enabling conjugation with radiolabeling agents (e.g., [¹⁸F]) . In contrast, flufenoxadiazam’s benzamide group enhances fungicidal activity by improving target binding and stability .
- Carboxylic Acid vs. Methanamine : The benzoic acid analog (CAS 340736-76-7) is pivotal in HDAC inhibitors, where its carboxyl group facilitates hydrogen bonding with enzyme active sites. The methanamine derivative, however, is tailored for nucleophilic reactions in radiochemistry .
Key Research Findings
Structure-Activity Relationships (SAR)
Challenges and Opportunities
Biological Activity
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzenemethanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group and an oxadiazole moiety, which are known to enhance biological activity through various mechanisms. This article reviews the synthesis, biological activities, and potential applications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 292.21 g/mol. The structural characteristics include:
- Oxadiazole Ring: Contributes to the compound's reactivity and biological activity.
- Trifluoromethyl Group: Enhances lipophilicity and metabolic stability.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Oxadiazole Ring: This can be achieved by reacting hydrazides with carboxylic acid derivatives under dehydrating conditions.
- Substitution Reactions: The introduction of the trifluoromethyl group can be accomplished through nucleophilic substitution methods.
Biological Activity
The biological activities of this compound have been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance:
- In vitro Studies: Various derivatives have shown effectiveness against gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or membrane integrity.
Anticancer Activity
The anticancer potential of this compound has been investigated through several studies:
- Mechanism of Action: It is suggested that these compounds may induce apoptosis in cancer cells via caspase activation pathways. Additionally, they may inhibit key signaling pathways involved in cell proliferation.
Anti-inflammatory Properties
Some studies have also reported anti-inflammatory effects attributed to the inhibition of pro-inflammatory cytokines. This makes it a candidate for further development in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
A comparative analysis with other oxadiazole derivatives reveals that:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer |
| 1,3,4-Oxadiazole Derivatives | Structure | Similar antimicrobial properties |
| Pyridine Derivatives | Structure | Anticancer and antimicrobial |
Case Studies
Several case studies illustrate the effectiveness of this compound:
- Study on Antimicrobial Efficacy: A study published in the Asian Journal evaluated various oxadiazole derivatives against bacterial strains and found that those with trifluoromethyl substitutions exhibited enhanced activity compared to their non-substituted counterparts .
- Anticancer Evaluation: Research conducted by Lin et al. demonstrated that compounds similar to this compound showed promising results in inhibiting tumor growth in vitro .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzenemethanamine, and how do reaction parameters influence yield?
- Answer : The synthesis of oxadiazole derivatives typically involves cyclization reactions between amidoximes and activated carbonyl groups. For example, trichlorotriazine-mediated coupling (as seen in triazine synthesis in ) can be adapted for oxadiazole ring formation . Key parameters include:
- Temperature : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cyclization efficiency.
- Catalysts : Lewis acids like ZnCl₂ may accelerate ring closure.
- Table : Comparative reaction conditions for analogous heterocycles:
| Precursor | Solvent | Temp (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Amidoxime + trichlorotriazine | DMF | 80 | ZnCl₂ | 65–75 | |
| Carboxylic acid derivatives | Acetonitrile | 60 | None | 50–60 |
Q. How can researchers confirm the molecular structure and purity of this compound?
- Answer : A multi-technique approach is essential:
- X-ray crystallography : Resolves bond angles and crystal packing (e.g., used this for sulfonamide derivatives) .
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethyl at C5 of oxadiazole).
- HPLC/MS : Validates purity (>95%) and molecular weight (e.g., employed LC-MS for hybrid compounds) .
Q. What stability considerations are critical for handling and storing this compound?
- Answer :
- Storage : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the oxadiazole ring.
- Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation of the benzenemethanamine group.
- Waste disposal : Segregate halogenated waste (from trifluoromethyl groups) and adhere to protocols in for professional disposal .
Advanced Research Questions
Q. How does the substitution pattern on the oxadiazole ring influence physicochemical properties (e.g., logP, solubility)?
- Answer : The trifluoromethyl group enhances electronegativity and lipophilicity (logP increases by ~1.5 units compared to non-fluorinated analogs). Comparative studies with triazole derivatives () suggest:
- Solubility : Polar protic solvents (e.g., ethanol) improve solubility due to hydrogen bonding with the oxadiazole N-atoms .
- Table : Calculated properties using DFT (from ):
| Substituent | logP | Dipole Moment (Debye) | Water Solubility (mg/mL) |
|---|---|---|---|
| –CF₃ | 2.8 | 4.5 | 0.15 |
| –CH₃ | 1.2 | 3.8 | 0.75 |
Q. What computational strategies predict the compound’s reactivity in biological systems?
- Answer :
- Molecular docking : Simulate interactions with target proteins (e.g., ’s hybrid compounds used AutoDock for drug design) .
- DFT calculations : Optimize geometries and predict reactive sites (e.g., ’s theoretical studies on triazole derivatives) .
- MD simulations : Assess stability in lipid bilayers for membrane permeability studies.
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Answer :
- Assay standardization : Validate cell lines/purity (e.g., highlights synthesis impurities affecting bioactivity) .
- Dose-response curves : Use Hill slopes to compare potency (EC₅₀) across studies.
- Meta-analysis : Cross-reference with structurally similar compounds (e.g., ’s triazole analogs) to identify trends .
Q. Which functional groups in this compound are optimal for derivatization in drug discovery?
- Answer :
- Primary amine (–NH₂) : Ideal for forming amides, Schiff bases, or urea derivatives (e.g., ’s ferrocene hybrids) .
- Oxadiazole ring : Modulate electronic effects via substitution at C3/C5 (e.g., ’s triazine substitutions) .
- Table : Derivatization strategies:
| Functional Group | Reaction Type | Target Application |
|---|---|---|
| –NH₂ | Acylation | Prodrug synthesis |
| Oxadiazole | Suzuki coupling | Fluorescent probes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
